molecular formula C9H7ClN2 B596608 1-Chloroisoquinolin-7-amine CAS No. 1374651-74-7

1-Chloroisoquinolin-7-amine

Cat. No.: B596608
CAS No.: 1374651-74-7
M. Wt: 178.619
InChI Key: WZOHRRUGZFEWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroisoquinolin-7-amine is an organic compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-7-amine can be synthesized through several methods. One common approach involves the chlorination of isoquinoline followed by amination. The chlorination step typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the isoquinoline ring. The subsequent amination step involves the reaction of the chlorinated intermediate with ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroisoquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 1-Chloroisoquinolin-7-amine depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved vary based on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and an amine group on the isoquinoline ring.

Properties

IUPAC Name

1-chloroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOHRRUGZFEWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306927
Record name 7-Isoquinolinamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-74-7
Record name 7-Isoquinolinamine, 1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinamine, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.